molecular formula C18H20N4OS B2913442 3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2320537-49-1

3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide

Cat. No. B2913442
CAS RN: 2320537-49-1
M. Wt: 340.45
InChI Key: VCRCTZXXDDBNOQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in cellular signaling and regulation. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cellular signaling and regulation. By inhibiting these enzymes, the compound can disrupt the signaling pathways that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide are wide-ranging. The compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the mechanisms of cancer cell growth and for developing new cancer therapies. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide. One area of interest is the development of new cancer therapies based on the compound. Another area of interest is the study of the compound's anti-inflammatory and analgesic effects, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential therapeutic applications in other areas of medicine.

Synthesis Methods

The synthesis of 3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide involves several steps, including the reaction of 2-methyl-5-thiophen-2-ylpyrazol-3-carbaldehyde with dimethylamine, followed by the addition of benzoyl chloride. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide has been extensively used in scientific research, particularly in the field of cancer research. The compound has been found to be a potent inhibitor of several protein kinases that are involved in the regulation of cell growth and proliferation. As such, it has been used to study the mechanisms of cancer cell growth and to develop new cancer therapies.

properties

IUPAC Name

3-(dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-21(2)14-7-4-6-13(10-14)18(23)19-12-15-11-16(20-22(15)3)17-8-5-9-24-17/h4-11H,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRCTZXXDDBNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide

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